![molecular formula C16H22O B12006208 1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol CAS No. 18368-94-0](/img/structure/B12006208.png)
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-phenylbicyclo[221]heptan-2-ol is an organic compound with the molecular formula C16H22O It is a bicyclic alcohol, characterized by a bicyclo[221]heptane structure with three methyl groups and a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by subsequent functional group modifications. For instance, the reaction of 1,3-butadiene with a phenyl-substituted dienophile can yield the bicyclic core, which is then subjected to methylation and hydroxylation to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-one.
Reduction: Formation of various alcohol derivatives depending on the specific conditions.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but lacks the phenyl group.
2-Phenylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the three methyl groups.
Camphor: A bicyclic ketone with a similar core structure but different functional groups.
Uniqueness
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol is unique due to the combination of its bicyclic structure, three methyl groups, and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
18368-94-0 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(3,11-13)16(14,17)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
Clave InChI |
CFNBWILWJDXHSR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1(C3=CC=CC=C3)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


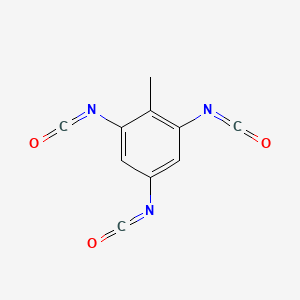
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
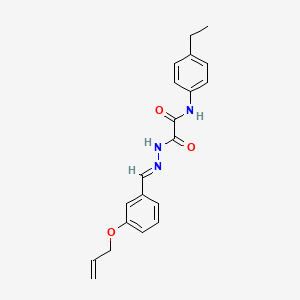


![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
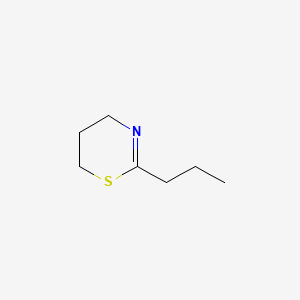
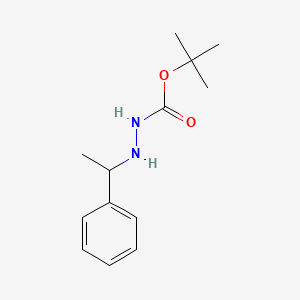
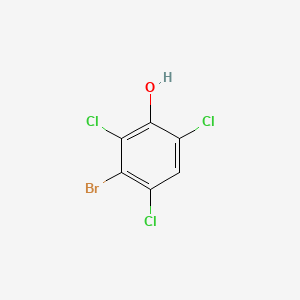
![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)

